4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate
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Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with 3-methoxybenzoic acid under specific conditions . The reaction is carried out in the presence of a base such as anhydrous potassium carbonate in a solvent like dry acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 3-methoxybenzoate can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
7-hydroxy-4-methylcoumarin: Known for its use in fluorescent dyes and as a precursor in the synthesis of other coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C24H18O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C24H18O5/c1-15-20-14-19(28-23(25)17-9-6-10-18(13-17)27-2)11-12-21(20)29-24(26)22(15)16-7-4-3-5-8-16/h3-14H,1-2H3 |
InChI Key |
WOQUQZNORIGTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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